Cas no 92863-52-0 (Cyclohexaneacetic acid,2-phenyl-)

Cyclohexaneacetic acid,2-phenyl- 化学的及び物理的性質
名前と識別子
-
- Cyclohexaneacetic acid,2-phenyl-
- NSC 174618
- Cyclohexaneacetic acid, 2-phenyl-
- (2-Phenylcyclohexyl)acetic acid #
- WDABVCXHIRWXLA-UHFFFAOYSA-N
- NS-02572
- SCHEMBL3758744
- DTXSID70918921
- MFCD00228218
- NSC-174618
- starbld0030623
- AKOS022492345
- NSC174618
- NSC153656
- 2-(2-phenylcyclohexyl)acetic acid
- NSC-153656
- (2-Phenylcyclohexyl)acetic acid
- 92863-52-0
- NSC-408902
- 52092-27-0
- NSC408902
- 65226-97-3
-
- インチ: InChI=1S/C14H18O2/c15-14(16)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,15,16)
- InChIKey: WDABVCXHIRWXLA-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C(C1)CC(=O)O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 218.131
- どういたいしつりょう: 218.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.076±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 168-170 ºC
- ふってん: 379.1°C at 760 mmHg
- フラッシュポイント: 276°C
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
Cyclohexaneacetic acid,2-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649217-1g |
2-(2-Phenylcyclohexyl)acetic acid |
92863-52-0 | 98% | 1g |
¥4754.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649217-100mg |
2-(2-Phenylcyclohexyl)acetic acid |
92863-52-0 | 98% | 100mg |
¥1647.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649217-250mg |
2-(2-Phenylcyclohexyl)acetic acid |
92863-52-0 | 98% | 250mg |
¥2499.00 | 2024-04-25 |
Cyclohexaneacetic acid,2-phenyl- 関連文献
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
Cyclohexaneacetic acid,2-phenyl-に関する追加情報
Introduction to Cyclohexaneacetic acid, 2-phenyl- (CAS No. 92863-52-0): Applications and Recent Research Developments
Cyclohexaneacetic acid, 2-phenyl-, identified by its Chemical Abstracts Service (CAS) number 92863-52-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by a cyclohexane ring substituted with a phenyl group and an acetic acid moiety, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.
The structural motif of Cyclohexaneacetic acid, 2-phenyl- combines the stability of the cyclohexane ring with the electronic properties of the phenyl group, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the acetic acid functional group further enhances its reactivity, allowing for diverse chemical transformations that can be exploited in medicinal chemistry.
In recent years, researchers have been exploring the pharmacological potential of derivatives of Cyclohexaneacetic acid, 2-phenyl-. The cyclohexyl moiety is known for its ability to modulate enzyme activity and interact with biological targets, while the phenyl ring can serve as a pharmacophore in drug design. Studies have indicated that compounds incorporating this scaffold may exhibit properties relevant to neurological disorders, inflammation, and metabolic diseases.
One of the most promising areas of research involves the use of Cyclohexaneacetic acid, 2-phenyl- as a precursor in the synthesis of novel therapeutic agents. For instance, researchers have investigated its role in developing inhibitors targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in pain and inflammation pathways. The acetic acid derivative has shown promise in modulating these pathways without the adverse effects associated with some traditional inhibitors.
Additionally, the structural features of Cyclohexaneacetic acid, 2-phenyl- make it a suitable candidate for further derivatization to create libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds for drug development. The combination of computational modeling and experimental validation has enabled researchers to optimize the scaffold for improved bioavailability and target specificity.
The synthesis of Cyclohexaneacetic acid, 2-phenyl- can be achieved through various methodologies, including Friedel-Crafts acylation followed by reduction and functional group transformations. Advances in synthetic techniques have allowed for more efficient and scalable production processes, making this compound more accessible for industrial applications. The ability to modify specific positions on the cyclohexane ring and phenyl group provides chemists with a high degree of flexibility in designing derivatives with tailored properties.
In conclusion, Cyclohexaneacetic acid, 2-phenyl- (CAS No. 92863-52-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the field of medicinal chemistry.
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